molecular formula C8H17NO B1416263 2-(Cyclopentylmethoxy)-1-ethanamine CAS No. 883520-43-2

2-(Cyclopentylmethoxy)-1-ethanamine

Cat. No. B1416263
CAS RN: 883520-43-2
M. Wt: 143.23 g/mol
InChI Key: PUVOKVOMUFLVKJ-UHFFFAOYSA-N
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Description

2-(Cyclopentylmethoxy)-1-ethanamine (CMEA) is an organic compound with a wide range of applications in scientific research. It is a cyclic amine, which is a type of chemical compound that can act as a base or an acid. CMEA has been extensively studied and used in a variety of scientific disciplines, including organic chemistry, biochemistry, and pharmacology. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Novel Synthetic Routes

A study by Luo, Chen, Zhang, and Huang (2008) explores a novel synthetic route for a related compound, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, an intermediate in the synthesis of Silodosin, which is used to treat benign prostatic hyperplasia. This method emphasizes convenience and economic efficiency in accessing such intermediates (Luo et al., 2008).

Cytochrome P450 Enzyme Metabolism

Nielsen et al. (2017) investigated the metabolism of NBOMe compounds, including a detailed analysis of the roles of different cytochrome P450 enzymes. This research provides insights into the enzymatic pathways and metabolic transformations of related ethanamine compounds (Nielsen et al., 2017).

DNA Binding and Cytotoxicity

Research by Kumar et al. (2012) on Cu(II) complexes of tridentate ligands, including ethanamine derivatives, revealed their DNA binding propensity and potential as cytotoxic agents against cancer cell lines. This highlights the application of ethanamine compounds in biochemistry and medicinal chemistry (Kumar et al., 2012).

Vibrational Properties and Theoretical Studies

Izgi et al. (2008) conducted a study on the vibrational properties of cyclohexene-2-ethanamine, employing both theoretical calculations and experimental techniques like infrared spectroscopy. This research aids in understanding the molecular structures and dynamics of similar ethanamine compounds (Izgi et al., 2008).

Multifunctional Biocide

Walter and Cooke (1997) discussed 2-(Decyithio)Ethanamine Hydrochloride, a multifunctional biocide effective against bacteria, fungi, and algae, and also exhibiting biofilm and corrosion inhibition properties. This shows the utility of ethanamine derivatives in industrial applications (Walter & Cooke, 1997).

Mechanism of Action

properties

IUPAC Name

2-(cyclopentylmethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-5-6-10-7-8-3-1-2-4-8/h8H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVOKVOMUFLVKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

883520-43-2
Record name 2-(cyclopentylmethoxy)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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